Saphenamycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La safenamicina es un compuesto antibiótico con la fórmula molecular C23H18N2O5. Es producido por la bacteria Streptomyces canarius y otras especies de Streptomyces . Este compuesto es conocido por su amplio rango de actividades biológicas, incluyendo propiedades antibacterianas, antitumorales y larvicidas de mosquitos .

Métodos De Preparación

La safenamicina se aísla típicamente del caldo de cultivo de Streptomyces canarius. La bacteria se cultiva a 27°C bajo agitación y aireación durante 48 horas en un medio que contiene glicerol, almidón soluble, harina de soja, harina de pescado y carbonato de calcio . El caldo de cultivo se filtra luego, y la torta filtrada se extrae con metanol para eluir la safenamicina. El compuesto se purifica aún más mediante cromatografía en columna de gel de sílice y recristalización a partir de cloroformo y n-hexano, lo que produce prismas amarillos de safenamicina .

Análisis De Reacciones Químicas

La safenamicina sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen metanol para la extracción y gel de sílice para la cromatografía . Los principales productos formados a partir de estas reacciones incluyen ácido safénico y ésteres safenílicos .

Aplicaciones Científicas De Investigación

Chemical Structure and Mechanism of Action

Saphenamycin is classified as a polyketide antibiotic, characterized by a complex molecular structure that contributes to its biological activity. The compound exhibits antibacterial properties primarily through interference with bacterial cell wall synthesis and function. Its mechanism involves binding to specific targets within bacterial cells, leading to cell lysis and death.

Antibacterial Activity

This compound has demonstrated significant activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics. In laboratory studies, it has shown effectiveness against:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant enterococci (VRE)

- Mycobacterium tuberculosis

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 0.5 µg/mL | |

| VRE | 1.0 µg/mL | |

| Mycobacterium tuberculosis | 2.0 µg/mL |

Case Studies and Research Findings

-

In Vivo Efficacy Against MRSA :

A study conducted on murine models infected with MRSA demonstrated that this compound significantly reduced bacterial load in tissues compared to untreated controls. The results indicate its potential as a therapeutic agent in treating resistant infections . -

Combination Therapy :

Research has explored the synergistic effects of this compound when combined with other antibiotics, such as rifampicin. This combination has shown enhanced antibacterial activity, suggesting a promising strategy for overcoming resistance mechanisms . -

Structural Modifications :

Ongoing studies are investigating the structural modifications of this compound to improve its efficacy and reduce toxicity. Variants of the compound have been synthesized and tested for improved activity against resistant strains .

Applications in Antimicrobial Resistance

The rise of antimicrobial resistance poses a significant challenge in modern medicine. This compound's unique properties make it an attractive candidate for addressing this issue:

- Targeting Resistant Strains : Its effectiveness against MRSA and other resistant pathogens highlights its potential role in treating infections that are difficult to manage with existing antibiotics.

- Development of New Formulations : Research into novel formulations incorporating this compound aims to enhance its delivery and efficacy in clinical settings.

Mecanismo De Acción

El mecanismo de acción de la safenamicina implica la intercalación del fármaco con el ADN dúplex, formando un complejo no covalente. Esta interacción inhibe la replicación y/o transcripción del ADN, probablemente debido a la deformación de la doble hélice . Se cree que la estructura tricíclica de fenazina de la safenamicina es responsable de sus actividades biológicas .

Comparación Con Compuestos Similares

La safenamicina es similar a otros derivados de fenazina como el ácido fenazina-1-carboxílico, el ácido fenazina-1,6-dicarboxílico y las esmeraldinas . Estos compuestos comparten una estructura central plana de tres anillos aromáticos de seis miembros con dos átomos de nitrógeno en una disposición de 5,10-diaza-antraceno . La safenamicina es única debido a su amplio rango de actividades biológicas y su enlace éster específico que une el núcleo de ácido safénico con un grupo 6-metilsalicílico o una cadena de acilo graso .

Actividad Biológica

Saphenamycin is a natural antibiotic that has garnered attention due to its potent antibacterial properties, particularly against resistant strains of Staphylococcus aureus. This article synthesizes various research findings on the biological activity of this compound, including its synthesis, efficacy, and potential applications.

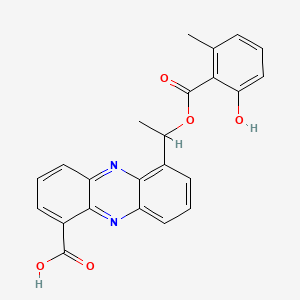

Chemical Structure and Synthesis

This compound, chemically known as 6-[1-(2-hydroxy-6-methyl-benzoyloxy)-ethyl]-phenazine-1-carboxylic acid, is derived from saphenic acid. The first synthesis of racemic this compound and its enantiomers was reported in 2003. The synthesis involved the temporary protection of carboxy and phenoxy functionalities and the resolution of racemic saphenic acid through crystallization with (-)-brucine diastereomeric salts. The absolute configuration was confirmed via X-ray crystallography, establishing that the natural form also possesses an R-configuration .

Antibacterial Efficacy

This compound exhibits significant antibacterial activity against various strains of bacteria, particularly those resistant to conventional antibiotics. A key study assessed the minimum inhibitory concentration (MIC) of this compound against resistant Staphylococcus aureus strains, revealing MIC values ranging from 0.1 to 0.2 µg/mL . This indicates that this compound is effective against strains resistant to fusidic acid and rifampicin .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Fusidic acid-resistant S. aureus | 0.1 |

| Rifampicin-resistant S. aureus | 0.2 |

Comparison with Other Antibiotics

In comparative studies, this compound's activity was benchmarked against other antibiotics such as fusidic acid and rifampicin, demonstrating superior efficacy in certain contexts. The enantiomers of this compound were also tested, showing no significant difference in activity compared to the racemic mixture, suggesting that chirality does not impact its antibiotic properties .

Case Studies and Research Findings

Several case studies have highlighted the practical applications and effectiveness of this compound in clinical settings:

- Case Study on Resistance : A clinical evaluation focused on patients with infections caused by methicillin-resistant Staphylococcus aureus (MRSA) showed that this compound could be a viable treatment option where traditional therapies failed .

- In Vitro Studies : Laboratory tests confirmed that this compound effectively inhibited growth in various Gram-positive bacteria, including MRSA and Mycobacterium tuberculosis, indicating its potential for broader antimicrobial application .

- Mechanism of Action : Research suggests that this compound disrupts bacterial cell wall synthesis, similar to other antibiotics but with a unique mechanism that may help overcome existing resistance patterns .

Propiedades

Número CAS |

634600-55-8 |

|---|---|

Fórmula molecular |

C23H18N2O5 |

Peso molecular |

402.4 g/mol |

Nombre IUPAC |

6-[1-(2-hydroxy-6-methylbenzoyl)oxyethyl]phenazine-1-carboxylic acid |

InChI |

InChI=1S/C23H18N2O5/c1-12-6-3-11-18(26)19(12)23(29)30-13(2)14-7-4-9-16-20(14)24-17-10-5-8-15(22(27)28)21(17)25-16/h3-11,13,26H,1-2H3,(H,27,28) |

Clave InChI |

AXHGAUSFRHOIGV-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)O)C(=O)OC(C)C2=C3C(=CC=C2)N=C4C(=N3)C=CC=C4C(=O)O |

SMILES canónico |

CC1=C(C(=CC=C1)O)C(=O)OC(C)C2=C3C(=CC=C2)N=C4C(=N3)C=CC=C4C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Saphenamycin; Racemic ssaphenamycin; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.